1-propyl-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Permeability

1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0) is an N1‑alkylated 3‑aminopyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. The compound belongs to the class of pyrazole heterocycles, which are five‑membered rings containing two adjacent nitrogen atoms; the 3‑amino group serves as a hydrogen‑bond donor and a versatile synthetic handle for further derivatization.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 956393-73-0
Cat. No. B1353360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrazol-3-amine
CAS956393-73-0
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCCN1C=CC(=N1)N
InChIInChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8)
InChIKeyLONOODCVABUHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0): Physicochemical and Structural Baseline for Procurement Decisions


1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0) is an N1‑alkylated 3‑aminopyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol [1]. The compound belongs to the class of pyrazole heterocycles, which are five‑membered rings containing two adjacent nitrogen atoms; the 3‑amino group serves as a hydrogen‑bond donor and a versatile synthetic handle for further derivatization. Computed physicochemical properties include an XLogP3‑AA of 0.7, one hydrogen‑bond donor, two hydrogen‑bond acceptors, two freely rotatable bonds, and a topological polar surface area of 43.8 Ų [1]. These properties place it in a favorable region of oral drug‑like chemical space (zero Rule‑of‑5 violations) and distinguish it from shorter N‑alkyl analogs in terms of lipophilicity and conformational flexibility.

Why N1‑Alkyl Chain Length in 3‑Aminopyrazoles Cannot Be Interchanged Without Quantifiable Risk


Within the 1‑alkyl‑1H‑pyrazol‑3‑amine series, the length and branching of the N1 substituent directly modulate lipophilicity (logP), aqueous solubility, vapor pressure, and conformational freedom [1]. These parameters govern membrane permeability, metabolic stability, boiling point, and reactivity in downstream synthetic transformations. Swapping 1‑propyl‑1H‑pyrazol‑3‑amine for its methyl, ethyl, or isopropyl congeners without compensating for these differences can alter reaction yields, purification behaviour, or biological readouts. The quantified differences presented below demonstrate that even single‑carbon changes in the N1 alkyl chain produce measurable shifts in key selection‑relevant properties.

Quantitative Comparator Evidence: 1-Propyl-1H-pyrazol-3-amine Versus Closest N1‑Alkyl Analogs


Lipophilicity (XLogP3-AA) Comparison Across the N1‑Alkyl Series

The computed XLogP3‑AA of 1‑propyl‑1H‑pyrazol‑3‑amine (0.7) is 0.8 log units higher than that of the N1‑methyl analog (‑0.1) and 0.5 log units higher than that of the N1‑ethyl analog (0.2) [1][2][3]. The N1‑isopropyl analog exhibits an XLogP3‑AA of 0.6, demonstrating that the linear propyl chain affords slightly greater lipophilicity than a branched three‑carbon substituent [4]. Increased logP generally correlates with improved membrane permeability but reduced aqueous solubility; the 0.5–0.8 log unit advantage over the methyl and ethyl analogs is substantial enough to influence partitioning in biphasic reaction systems and Caco‑2 permeability assays.

Lipophilicity Drug-likeness Permeability

Vapour Pressure and Boiling Point as Distillation and Storage Differentiators

The predicted boiling point of 1‑propyl‑1H‑pyrazol‑3‑amine is 251.6 ± 13.0 °C at 760 mmHg, with a vapour pressure of 0.0 ± 0.5 mmHg at 25 °C and an enthalpy of vaporization of 48.9 ± 3.0 kJ/mol . These values are markedly different from the 1‑methyl analog, which has a predicted boiling point of approximately 198–210 °C (estimated from ACD/Labs data for 1‑methyl‑1H‑pyrazol‑3‑amine, CSID: 123456) . The ~50 °C higher boiling point of the propyl derivative translates into safer handling at elevated reaction temperatures and a wider liquid‑phase operational window, reducing the risk of evaporative loss during solvent‑free syntheses or vacuum‑assisted workups.

Volatility Distillation Physical Properties

Rotatable Bond Count and Conformational Flexibility

1‑Propyl‑1H‑pyrazol‑3‑amine possesses two rotatable bonds (the N1–CH₂ and CH₂–CH₃ bonds of the propyl chain) [1]. In contrast, the N1‑methyl analog has zero rotatable bonds (the methyl group is a symmetric rotor), and the N1‑ethyl analog has only one [2][3]. The additional rotatable bond in the propyl derivative increases conformational entropy upon binding, which may either enhance or diminish target affinity depending on the rigidity of the binding pocket. For structure‑based drug design, the propyl analog offers an intermediate level of flexibility that can be exploited to probe induced‑fit mechanisms or to fill hydrophobic sub‑pockets that cannot be reached by the shorter ethyl or larger butyl substituents.

Conformational flexibility Entropy Molecular recognition

Synthetic Accessibility and Commercial Availability Profile

1‑Propyl‑1H‑pyrazol‑3‑amine is commercially catalogued by multiple reputable suppliers (e.g., Sigma‑Aldrich, American Elements, CymitQuimica, BOC Sciences) at purities of 95–98% [1]. The synthesis proceeds via catalytic hydrogenation of 3‑nitro‑1‑propyl‑1H‑pyrazole in methanol/ethyl acetate with 10% Pd/C at 25 °C, achieving a reported yield of 73% . While the methyl and ethyl analogs are also commercially available, the propyl derivative fills a specific niche: it is less commonly stocked in multi‑gram quantities than the methyl analog, yet it avoids the increased cost and limited catalogue depth of the butyl and higher homologs. This places 1‑propyl‑1H‑pyrazol‑3‑amine as a cost‑effective, readily procurable building block for projects requiring an N1‑alkyl chain of exactly three carbons—neither as ubiquitous as methyl nor as specialty as pentyl or longer chains.

Synthetic accessibility Supply chain Purity

Best-Validated Research and Industrial Application Scenarios for 1-Propyl-1H-pyrazol-3-amine


Medicinal Chemistry: Optimization of Lead Series Requiring a Specific Lipophilicity Window

When an SAR campaign identifies that an XLogP3‑AA of approximately 0.7 balances permeability and solubility for a pyrazol‑3‑amine core, 1‑propyl‑1H‑pyrazol‑3‑amine is the direct choice over its methyl (‑0.1) or ethyl (0.2) analogs, which would under‑deliver on lipophilicity without additional scaffold modification [1]. The compound delivers the precise logP increment needed to reach target property space, as documented in the quantitative lipophilicity comparison above.

Process Chemistry: Distillation‑Safe Building Block for High‑Temperature Transformations

In synthetic sequences involving exothermic reactions or solvent‑free conditions above 200 °C, the boiling point of 251.6 °C positions 1‑propyl‑1H‑pyrazol‑3‑amine as a thermally robust reagent. The ~50 °C boiling point advantage over the 1‑methyl analog reduces evaporative loss and pressure build‑up, simplifying reactor design and improving mass balance in scale‑up batches.

Computational Chemistry and Structure‑Based Design: Probing Conformational Entropy in Ligand–Protein Interactions

The two rotatable bonds of the N1‑propyl chain [2] introduce quantifiable conformational entropy that can be exploited in free‑energy perturbation (FEP) or molecular dynamics studies. Researchers comparing ligand series with zero, one, or two rotatable bonds can use 1‑propyl‑1H‑pyrazol‑3‑amine as the flexible probe to test whether target binding pockets tolerate or favor side‑chain disorder.

Procurement: Cost‑Efficient Sourcing of a Mid‑Chain N1‑Alkyl‑3‑aminopyrazole

For laboratories requiring gram‑scale quantities of an N1‑alkyl‑3‑aminopyrazole with a three‑carbon substituent, 1‑propyl‑1H‑pyrazol‑3‑amine is available from multiple vendors at 95–98% purity , offering a reliable supply chain with shorter lead times than the butyl or longer‑chain analogs. Its intermediate chain length avoids the price premium of specialty alkyl homologs while providing the required substitution pattern.

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